molecular formula C14H17ClO3 B13419980 Alclofenac Isopropyl Ester

Alclofenac Isopropyl Ester

Cat. No.: B13419980
M. Wt: 268.73 g/mol
InChI Key: UFLQDRBPLDZPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alclofenac Isopropyl Ester: is a chemical compound belonging to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is an ester derivative of alclofenac, which is known for its analgesic and anti-inflammatory properties. The molecular formula of this compound is C14H17ClO3 , and it has a molecular weight of 268.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alclofenac Isopropyl Ester can be synthesized through the esterification of alclofenac with isopropyl alcohol. The reaction typically involves heating alclofenac with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is reversible and produces water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process can be optimized by using immobilized lipases as biocatalysts. This method offers several advantages, including higher selectivity, milder reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Alclofenac and isopropyl alcohol.

    Reduction: Alclofenac alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Alclofenac Isopropyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

  • Diclofenac Isopropyl Ester
  • Aceclofenac Isopropyl Ester
  • Ibuprofen Isopropyl Ester

Comparison:

This compound stands out due to its specific ester linkage and the unique combination of its parent compound’s properties with the ester functionality, offering distinct advantages in certain therapeutic and industrial applications.

Properties

Molecular Formula

C14H17ClO3

Molecular Weight

268.73 g/mol

IUPAC Name

propan-2-yl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate

InChI

InChI=1S/C14H17ClO3/c1-4-7-17-13-6-5-11(8-12(13)15)9-14(16)18-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3

InChI Key

UFLQDRBPLDZPHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC(=C(C=C1)OCC=C)Cl

Origin of Product

United States

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